
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.
Chemical Structure
The compound features:
- A triazole ring , known for its ability to form coordination complexes with metal ions.
- A pyrrolidine ring , which often contributes to biological activity through its interactions with various biological targets.
- A trifluoromethoxy-substituted phenyl group , which enhances lipophilicity and may influence the compound's pharmacokinetics.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit promising antimicrobial properties. The presence of the triazole moiety is particularly noted for its ability to disrupt fungal cell wall synthesis.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) | Neuroprotective against kainic acid toxicity |
Anticancer Activity
Research indicates that the compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.
Case Study:
In a study assessing the cytotoxic effects of related compounds on various cancer cell lines, significant activity was observed. For instance, compounds with similar triazole and pyrrolidine structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Related triazole-pyrrolidine compound | MCF-7 (breast cancer) | 5.0 | |
Related triazole-pyrrolidine compound | A549 (lung cancer) | 7.2 |
The proposed mechanism involves:
- Inhibition of Enzymatic Activity: The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Modulation of Signal Transduction: The compound may interact with cellular receptors, influencing pathways such as apoptosis and cell proliferation.
Research Findings
Recent studies have focused on synthesizing derivatives of the compound to enhance its biological activity. Structural modifications have been made to optimize potency and selectivity.
Table: Structure-Activity Relationship (SAR) Analysis
Aplicaciones Científicas De Investigación
Structural Characteristics
This compound features a triazole ring, a pyrrolidine moiety, and a trifluoromethoxy-substituted phenyl group. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit tumor growth through various mechanisms:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Similar Triazole Derivative | MDA-MB231 (Breast Cancer) | 42.5 |
Similar Triazole Derivative | HCT116 (Colon Cancer) | 64.3 |
Similar Triazole Derivative | Mia-PaCa2 (Pancreatic Cancer) | 68.4 |
These findings suggest that the triazole moiety enhances the ability of the compound to inhibit cancer cell proliferation significantly.
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in cancer metabolism:
- FLT3 Kinase Inhibition : A related compound demonstrated potent inhibition of FLT3 kinase with an IC₅₀ of 0.072 µM, indicating potential for targeting leukemia cells with FLT3 mutations. This inhibition can lead to cell cycle arrest and apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity. Modifications in the triazole and pyrrolidine components can significantly impact the compound's potency against various cancer cell lines.
Case Studies
Several case studies have demonstrated the efficacy of triazole-based compounds:
- In Vivo Studies : Compounds structurally similar to this one have been administered in xenograft models of leukemia, showing significant tumor reduction without notable cardiotoxicity.
- Mechanistic Insights : Molecular docking studies reveal effective binding to the ATP-binding site of FLT3 kinase, stabilizing interactions through multiple hydrogen bonds that enhance inhibitory potency.
Propiedades
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-12-3-1-2-10(8-12)13(22)20-6-4-11(9-20)21-7-5-18-19-21/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFUHNPTQTPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.